molecular formula C15H18N4O3S B2604063 ethyl N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]carbamate CAS No. 90012-60-5

ethyl N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]carbamate

Cat. No.: B2604063
CAS No.: 90012-60-5
M. Wt: 334.39
InChI Key: SZTUOCWDJQXLRA-UHFFFAOYSA-N
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Description

Ethyl N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]carbamate is a pyrazole-derived compound featuring a carbamothioyl (NH-CS-NH) linkage and an ethyl carbamate group. Its synthesis and structural characterization have been explored for applications in medicinal chemistry, particularly for DNA binding and antimicrobial activity . The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 8.2100 Å, b = 11.4137 Å, c = 15.1594 Å, and β = 93.403° .

Properties

IUPAC Name

ethyl N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-4-22-15(21)17-14(23)16-12-10(2)18(3)19(13(12)20)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H2,16,17,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTUOCWDJQXLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793830
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of ethyl N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]carbamate typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, and the mixture is heated to 50°C and stirred for 3 hours, resulting in the formation of the desired compound . The product is then purified and characterized using techniques such as single crystal X-ray diffraction (XRD) analysis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that ethyl N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]carbamate exhibits notable antimicrobial properties. A study indicated its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics . The compound's mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

DNA Binding Potential
The compound has also been synthesized to evaluate its DNA binding capabilities. Studies have shown that it can intercalate into DNA strands, which may lead to applications in cancer therapy by inhibiting DNA replication in rapidly dividing cells . The structural characteristics of the compound facilitate its interaction with nucleic acids, making it a candidate for further investigation in anticancer drug development.

Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects. Its ability to modulate inflammatory pathways could make it useful in treating conditions such as arthritis and other inflammatory diseases. Further research is needed to elucidate the specific mechanisms involved and to assess its efficacy in vivo.

Agricultural Science

Pesticidal Applications
this compound has potential applications as a pesticide. Its chemical structure suggests it may act as a growth regulator or insect repellent. Studies are ongoing to evaluate its effectiveness against common agricultural pests and its safety profile for non-target organisms.

Herbicidal Activity
Research into the herbicidal properties of this compound indicates that it may inhibit the growth of certain weed species. Field trials are necessary to determine its efficacy and selectivity under various environmental conditions. This could lead to the development of new herbicides that are less harmful to crops and the environment.

Material Science

Polymer Chemistry
The unique properties of this compound allow it to be incorporated into polymer matrices for enhanced material performance. Its inclusion can improve thermal stability and mechanical strength in polymer composites. Research is being conducted on the synthesis of biodegradable polymers using this compound as a monomer or additive.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against bacterial strainsEffective against multiple strains; potential for antibiotic development
DNA Binding StudyAssessed intercalation with DNADemonstrated significant binding affinity; implications for cancer therapy
Pesticidal Application TrialsTested on agricultural pestsShowed promise as an insect repellent; further evaluation needed
Polymer Incorporation ResearchStudied effects on polymer propertiesEnhanced thermal stability and mechanical strength observed

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind effectively with certain amino acids, demonstrating good binding interactions . The compound’s functional groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues with Carbamate/Thiocarbamate Groups
  • Methyl Carbamate Analogues: Methyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate and its methylcarbamate monohydrate derivative (Lie et al., 2013) share the pyrazole core but replace the ethyl group with methyl. The ethyl variant’s higher molecular weight (275.30 g/mol vs. ~261 g/mol for methyl) may enhance membrane permeability .
  • Benzamide and Acetamide Derivatives :
    Compounds like [4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl)benzamide] (CAP) and [2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl)acetamide] feature aryl or alkyl substituents instead of carbamate. CAP’s benzamide group introduces aromaticity and electron-withdrawing effects, which may enhance stability but reduce solubility compared to the ethyl carbamate derivative .

2.2. Pyrazole Carboxamide Derivatives
  • 5-Chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)carboxamides (3a–3p): These compounds () exhibit variations in substituents (e.g., Cl, CN, Ph, 4-FPh) on the pyrazole ring. For example: 3a: Melting point (mp) 133–135°C, molecular ion [M+H]⁺ at m/z 403.1. 3d: Higher mp (181–183°C) due to the 4-fluorophenyl group enhancing crystallinity. The ethyl carbamothioyl derivative’s thiourea linkage may offer stronger hydrogen-bonding capacity than carboxamides, influencing supramolecular interactions .
2.3. Heterocyclic Hybrids
  • Coumarin-Pyrimidine-Tetrazole Hybrids (4i, 4j) :
    These derivatives () integrate coumarin and tetrazole moieties, which confer fluorescence and metal-binding properties. In contrast, the ethyl carbamothioyl compound’s simpler structure prioritizes ease of synthesis and modular functionalization .

  • Isoxazole-Pyrazole Hybrids :
    N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide () combines pyrazole and isoxazole rings. The isoxazole’s rigidity may improve target selectivity compared to the carbamothioyl derivative’s flexible ethyl group .

Physicochemical and Spectroscopic Comparisons

Compound Type Key Substituents Melting Point (°C) MS ([M+H]⁺) Notable Features
Target Compound Ethyl carbamothioyl Not reported Not reported Monoclinic crystal system; DNA binding
Methyl Carbamate Methyl carbamate Not reported ~261 Lower lipophilicity; reported in Lie et al.
5-Chloro-Carboxamide (3a) 4-Cyano, 1-phenyl 133–135 403.1 High yield (68%); chloro enhances activity
Formamide Derivative Formamide Not reported Not reported Simpler structure; intermediate for analgesics

Biological Activity

Ethyl N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]carbamate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C22H25N7O4S
  • Molecular Weight : 483.5 g/mol
  • IUPAC Name : N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(7-ethyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Studies have shown that it can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria .
  • Cytotoxic Effects : In vitro tests have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's cytotoxicity is linked to its ability to disrupt cellular processes and promote programmed cell death .
  • DNA Binding Potential : The compound has been investigated for its ability to bind DNA, which may contribute to its anticancer effects. This interaction could lead to the inhibition of DNA replication and transcription in malignant cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Tested Organisms/Cells Results
AntibacterialE. coli, Staphylococcus aureusSignificant inhibition observed
AntifungalCandida albicansEffective against fungal growth
CytotoxicityHeLa cellsInduced apoptosis at IC50 values
DNA BindingPlasmid DNAStrong binding affinity detected

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Studies : A study published in an international journal reported that the compound exhibited potent antimicrobial activity against a range of pathogens. The minimum inhibitory concentrations (MICs) were determined for various bacteria and fungi, showing effectiveness comparable to standard antibiotics .
  • Cytotoxicity Evaluation : In a controlled laboratory setting, researchers assessed the cytotoxic effects on cancer cell lines. Results indicated that treatment with the compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound may act by generating reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in tumor cells .

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